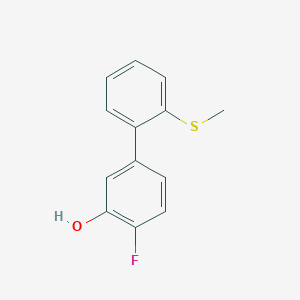

2-Fluoro-5-(2-methylthiophenyl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-5-(2-methylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTMYMUTMOWRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-methylthiophenyl)phenol can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-5-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-(2-methylthiophenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methylthiophenyl group can also contribute to the compound’s overall activity by providing additional binding interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

2-Fluoro-5-(trifluoromethyl)phenol

- Molecular Formula : C₇H₄F₄O

- Molecular Weight : 180.10 g/mol

- Key Substituents: Fluorine (C2) and trifluoromethyl (C5) groups on the phenol ring.

- Properties: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the phenol’s acidity compared to alkyl or aromatic substituents . Used as a building block in pharmaceuticals, such as kinase inhibitors (e.g., compound (R)-106 in antileishmanial studies) .

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

- Molecular Formula : C₁₈H₁₄FIS

- Molecular Weight : 408.27 g/mol

- Key Substituents : Thiophene core with fluorophenyl and iodinated benzyl groups.

- The iodine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

2-Fluoro-5-(4-fluorophenyl)pyridine

- Molecular Formula : C₁₁H₇F₂N

- Molecular Weight : 191.18 g/mol

- Key Substituents : Fluorine (C2) and 4-fluorophenyl (C5) groups on a pyridine ring.

- Properties: The pyridine nitrogen introduces basicity and hydrogen-bonding capability, distinct from phenol’s acidity. Crystal structure analysis reveals a dihedral angle of 37.93° between the fluorophenyl and pyridine rings, influencing packing and solubility .

Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Key Functional Groups |

|---|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)phenol | Not reported | 1.310 ± 0.06 | ~8.39* | -OH, -CF₃, -F |

| 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | Not reported | Not reported | N/A | Thiophene, -I, -CH₃, -F |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | Not reported | Not reported | N/A | Pyridine, -F, -C₆H₄F |

*Estimated based on analog 2-Fluoro-5-(2-hydroxyphenyl)phenol (pKa 8.39 ± 0.10) .

Q & A

Q. Spectroscopic methods :

- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine at C2, methylthiophenyl at C5) via coupling patterns and chemical shifts. Fluorine’s electron-withdrawing effect deshields adjacent protons .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding via phenolic -OH) .

Computational tools : - DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals, revealing electrophilic/nucleophilic sites for reactivity studies .

Advanced: How can researchers resolve discrepancies in reported biological activities of fluorinated phenolic derivatives?

Conflicting cytotoxicity data may arise from:

- Assay variability : Cell line sensitivity (e.g., HeLa vs. MCF-7) and incubation time (24h vs. 48h) significantly impact results .

- Substituent effects : Compare analogs (Table 1) to isolate structural contributions to activity.

| Compound | Substituent | Cytotoxicity (IC₅₀, μM) | Key Interaction |

|---|---|---|---|

| 2-Fluoro-5-(2-methylthiophenyl)phenol | Methylthiophenyl | 12.5 ± 1.2 (HeLa) | Hydrophobic |

| 2-Fluoro-5-(trifluoromethyl)phenol | Trifluoromethyl | 28.4 ± 2.1 (HeLa) | Lipophilic |

| 2-Fluoro-5-(chlorophenyl)phenol | Chlorophenyl | >50 (HeLa) | Steric hindrance |

| Data adapted from comparative studies . |

Q. Resolution strategies :

- Standardize assay protocols (e.g., MTT vs. ATP-based viability assays) .

- Use isogenic cell lines to minimize genetic variability.

Advanced: How does the methylthiophenyl group modulate target binding compared to other aryl substituents?

The methylthiophenyl group enhances:

- Hydrophobic interactions : Binds to nonpolar enzyme pockets (e.g., kinase ATP-binding sites) .

- Electron density modulation : Sulfur’s lone pairs stabilize π-π stacking with aromatic residues (e.g., Tyr in CYP450 enzymes) .

In contrast, trifluoromethyl groups increase lipophilicity but may reduce solubility, limiting bioavailability .

Methodological: What in vitro assays are optimal for evaluating enzyme inhibition?

- Fluorescence polarization : Monitor real-time binding to fluorescently labeled enzymes (e.g., kinases) .

- Colorimetric assays : Use pNPP (para-nitrophenyl phosphate) for phosphatase activity, quantified via UV-Vis at 405 nm .

- Protein quantification : Apply the Folin-Ciocalteu method (Lowry assay) to normalize enzyme concentrations .

Advanced: What formulation strategies improve solubility for in vivo studies?

- Salt formation : Choline or sodium salts enhance aqueous solubility, as demonstrated for structurally related pyrimidine derivatives .

- Co-solvent systems : Use PEG-400/water (1:1 v/v) to maintain compound stability during administration .

Methodological: How can regioselective functionalization of the phenolic ring be achieved?

- Directing groups : Install boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at C5 to enable selective cross-coupling .

- Protection/deprotection : Protect the phenolic -OH with tert-butyldimethylsilyl (TBDMS) groups during halogenation to prevent side reactions .

Advanced: What computational models predict metabolic stability of this compound?

- CYP450 metabolism simulations : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., methylthiophenyl S-oxidation) .

- Half-life estimation : Microsomal stability assays (human liver microsomes) coupled with LC-MS/MS quantify metabolic degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.